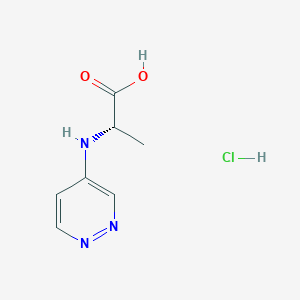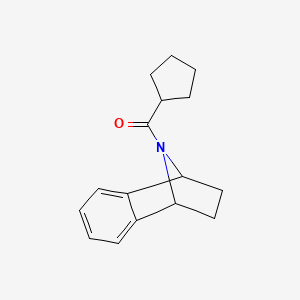
Ethyl 4-(2-anilino-2-oxoethoxy)-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "Ethyl 4-(2-anilino-2-oxoethoxy)-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate" appears to be a derivative of pyridazine with potential relevance in the field of organic chemistry due to its complex structure involving multiple functional groups. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis and reactions of structurally related compounds, which can be useful for understanding the chemistry of the compound .
Synthesis Analysis
The synthesis of related compounds involves multi-component reactions and the use of various reagents to introduce different functional groups. For instance, ethyl 6-amino-4-aryl-5-cyano-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylates were synthesized through a four-component reaction involving the sodium salt of diethyloxaloacetate, an aromatic aldehyde, hydrazine hydrate, and malononitrile . Similarly, ethyl 4-aryl-2,4-dioxobutanoates reacted with diaminomaleonitrile or malononitrile to form different pyrazine and biphenyl derivatives . These methods suggest that the synthesis of the compound may also involve multi-step reactions with careful selection of starting materials and reagents.
Molecular Structure Analysis
The molecular structure of pyridazine derivatives is characterized by the presence of a pyridazine ring, which is a six-membered heterocyclic compound containing two nitrogen atoms. The presence of additional substituents, such as ethyl ester groups, amino groups, and cyano groups, can significantly influence the chemical behavior of these molecules. The papers describe the formation of various derivatives, including pyrano[2,3-c]pyrazole and dicyanopyrazine derivatives, which showcase the versatility of the pyridazine scaffold in organic synthesis .
Chemical Reactions Analysis
The reactivity of pyridazine derivatives is influenced by the functional groups attached to the core structure. For example, the reaction of ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylate with different nucleophilic reagents led to the formation of a variety of heterocyclic compounds, demonstrating the nucleophilic substitution reactions that these compounds can undergo . The ability to undergo such diverse reactions makes these compounds valuable intermediates in the synthesis of more complex organic molecules.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "this compound" are not discussed in the provided papers, the properties of related compounds can be inferred. Pyridazine derivatives generally exhibit moderate to high yields in their synthesis, suggesting good stability and reactivity under the reaction conditions used . The introduction of various substituents can also affect properties such as solubility, melting point, and reactivity, which are important considerations in the synthesis and application of these compounds.
Applications De Recherche Scientifique
Synthetic Methodologies and Compound Derivatives
One study highlights the Syntheses of Metabolites of related compounds, demonstrating the utility of methanesulfonyl as a protective group in achieving high yields of novel compounds through a simplified synthetic route. This approach underscores the importance of innovative synthetic strategies in developing new molecules with potential applications in various fields of research (Mizuno et al., 2006).
Another research effort focuses on the Regioselectivities in Synthesis , where Ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate shows selective reactivity, leading to the creation of new Luotonin A derivatives. This study illuminates the nuanced chemical behaviors of these compounds and their potential for generating diverse molecular architectures (Atia et al., 2017).
Chemical Reactions and Properties
The work on Polyazanaphthalenes explores the reactivity of Ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates, showing their conversion into various derivatives. This research highlights the compound's versatility in synthesizing diverse heterocyclic structures, which are crucial in many scientific and industrial applications (Harb et al., 1989).
An innovative study on Oxidative Radical Arylation demonstrates the preparation of substituted 2-aminobiphenyls using arylhydrazine hydrochlorides and anilines, with dioxygen from air as the oxidant. This research underscores the potential for environmentally friendly reactions in synthesizing complex molecules (Hofmann et al., 2014).
Application in Herbicidal Activities
Research into Herbicidal Activities of novel pyridazine derivatives, including structures related to Ethyl 4-(2-anilino-2-oxoethoxy)-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate, reveals their potential in agriculture. This study emphasizes the importance of chemical synthesis in developing new herbicides with enhanced effectiveness and specificity (Xu et al., 2008).
Propriétés
IUPAC Name |
ethyl 4-(2-anilino-2-oxoethoxy)-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O5/c1-3-29-22(28)21-18(30-14-19(26)23-16-7-5-4-6-8-16)13-20(27)25(24-21)17-11-9-15(2)10-12-17/h4-13H,3,14H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWCKDKRXOANORN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=CC=CC=C2)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)furan-2-carboxamide](/img/structure/B2538161.png)


![N'-(2,5-dimethylphenyl)-N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]oxamide](/img/structure/B2538168.png)
![2-Hydrazinyl-6,7,8,9-tetrahydronaphtho[1,2-d]thiazole](/img/structure/B2538170.png)
![[(4-Ethoxyphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2538171.png)

![2-[3-(ethoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2538173.png)




